molecular formula C9H10O2 B056492 4'-Hydroxy-3'-methylacetophenone CAS No. 876-02-8

4'-Hydroxy-3'-methylacetophenone

Cat. No. B056492
CAS RN: 876-02-8
M. Wt: 150.17 g/mol
InChI Key: LXBHHIZIQVZGFN-UHFFFAOYSA-N
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Patent
US06211244B1

Procedure details

A mixture of 4′-hydroxy-3′-methylacetophenone (5.0 g, 33.3 mmol), iodomethane (5.7 g, 40.0 mmol), K2CO3 (granular, anhydrous) (23.0 g, 167 mmol), and acetone (250 mL) was refluxed for 3 hours. The reaction mixture was then cooled to room temperature, filtered to remove the inorganic salts, and evaporated under vacuum. The crude product was dissolved in ether (100 mL) and washed with H2O (2×20 mL). The organic layer was dried (Na2SO4) and evaporated to yield 4.5 g, 82.4%. yield. The ketone was used in the following reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[CH3:11].IC.[C:14]([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:11][C:3]1[CH:4]=[C:5]([C:8]([CH3:9])=[O:10])[CH:6]=[CH:7][C:2]=1[O:1][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)=O)C
Name
Quantity
5.7 g
Type
reactant
Smiles
IC
Name
Quantity
23 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganic salts
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ether (100 mL)
WASH
Type
WASH
Details
washed with H2O (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 4.5 g, 82.4%
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)C(=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.